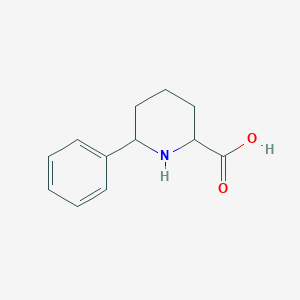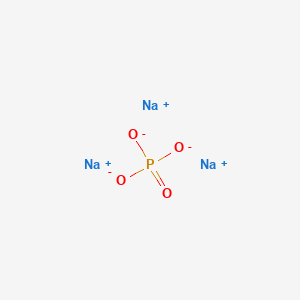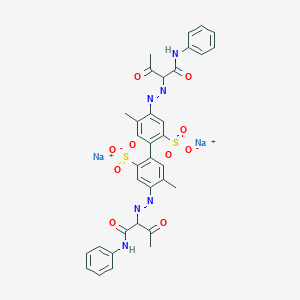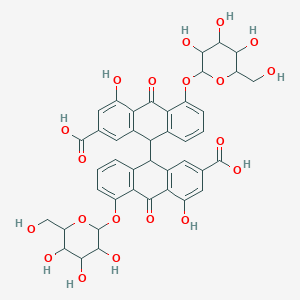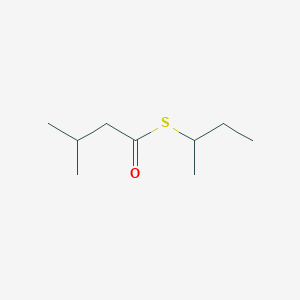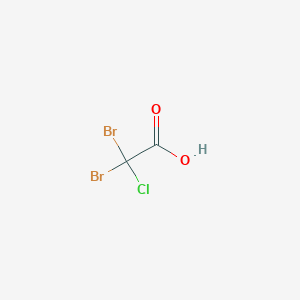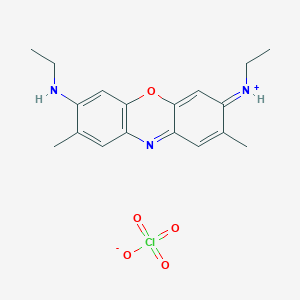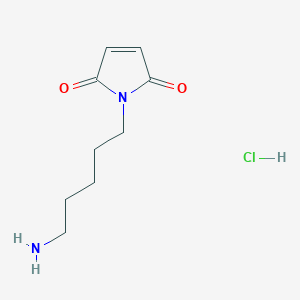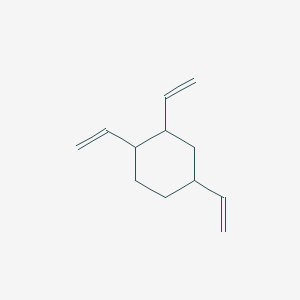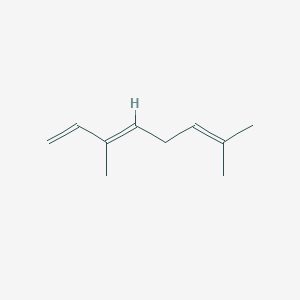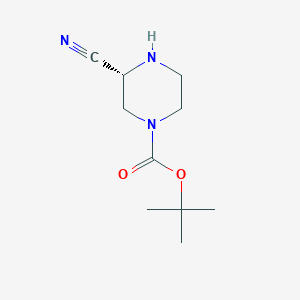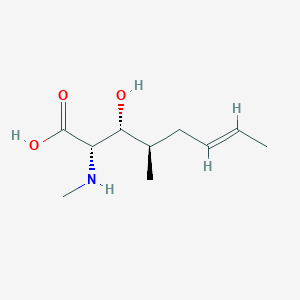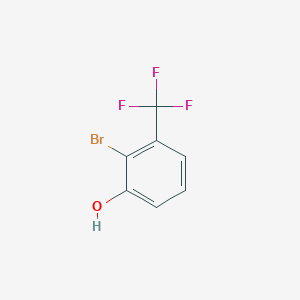
2-Bromo-3-(trifluoromethyl)phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-3-(trifluoromethyl)phenol and related compounds involves base-catalyzed condensation reactions, employing substituted aldehydes and fluorinated acetophenones. Spectroscopic techniques such as 1H NMR, FT-IR, mass spectrometry, and UV-visible analysis are used for structural confirmation (Rasool et al., 2021). Another study highlights a one-pot synthesis approach for 3-trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones, demonstrating the influence of the trifluoromethyl group on the reaction path (Rulev et al., 2013).
Molecular Structure Analysis
Molecular structure determination of related compounds is facilitated through X-ray single-crystal diffraction and spectroscopic methods, providing insights into the geometry and electronic properties. Theoretical studies, including density functional theory (DFT) calculations, complement experimental findings, aiding in the understanding of molecular conformations and stability (Khalaji et al., 2017).
Chemical Reactions and Properties
2-Bromo-3-(trifluoromethyl)phenol participates in various chemical reactions, including electrophilic aromatic ring trifluoromethylthiolation, demonstrating selectivity and functional group compatibility. These reactions are significant for synthesizing aryl trifluoromethyl ethers and biologically interesting analogues (Jereb & Gosak, 2015).
Physical Properties Analysis
The physical properties of 2-Bromo-3-(trifluoromethyl)phenol and related compounds are extensively studied through experimental and computational methods. Vibrational spectroscopy, including FT-IR and FT-Raman, along with DFT calculations, provide valuable information on the vibrational frequencies and molecular geometry. These studies offer insights into the inductive effects of halogen atoms and the compound's stability (Mahadevan, Periandy, & Ramalingam, 2011).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-(trifluoromethyl)phenol are characterized by its reactivity in various chemical transformations. For instance, its role in the benzylic C-H trifluoromethylation of phenol derivatives showcases the compound's utility in selective functionalization processes, which are pivotal for synthesizing pharmaceutical intermediates (Egami et al., 2015).
Applications De Recherche Scientifique
DNA Binding and Urease Inhibition Studies
2-Bromo-3-(trifluoromethyl)phenol and its derivatives have been investigated for their potential in DNA binding and urease inhibition. Studies have demonstrated strong interaction with Salmon sperm DNA (SS-DNA) through intercalation mode, which could have implications for genetic research and potential therapeutic applications. Additionally, their antioxidant properties and inhibitory effects on urease activity highlight their potential in medicinal chemistry (Rasool et al., 2021).
Aza-Michael/Hydroxyalkylation Reactions
Research on 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a category that includes 2-Bromo-3-(trifluoromethyl)phenol, has revealed their capability to undergo aza-Michael/hydroxyalkylation domino reactions. This process leads to the formation of 2-amino-1-trifluoromethyl indenols, which are valuable in organic synthesis and could be used for the development of novel pharmaceuticals (Rulev et al., 2007).
Chemical Synthesis and Catalysis
Studies have shown that 2-Bromo-3-(trifluoromethyl)phenol plays a crucial role in various chemical synthesis processes. For instance, it's involved in the nucleophilic attack on π-allyl Pd complexes, leading to the production of certain palladacyclobutane derivatives, which are significant in catalytic processes (Organ et al., 1998). Additionally, its derivatives are used in the synthesis of 3-trifluoromethylated piperazin-2-ones, showcasing its versatility in organic chemistry (Rulev et al., 2013).
Bromination Reactions in Organic Chemistry
The compound has been utilized in studies focusing on bromination reactions, particularly in the context of phenols and related organic compounds. This research provides insights into reaction mechanisms and product formation in organic synthesis, which are fundamental in pharmaceutical and chemical industries (Fischer & Henderson, 1983).
Environmental Analysis
In environmental analysis, derivatives of 2-Bromo-3-(trifluoromethyl)phenol have been used for the characterization of certain bacterial metabolites. This application is crucial in understanding environmental contamination and degradation processes (Fujita et al., 2001).
Corrosion Inhibition
Research has demonstrated the use of 2-Bromo-3-(trifluoromethyl)phenol derivatives in inhibiting corrosion of carbon steel. This application is significant in the field of materials science and engineering, offering solutions to corrosion-related problems in various industries (El-Lateef et al., 2015).
Synthesis of Functionalized Aromatic Compounds
This chemical has also been utilized in the synthesis of functionalized aromatic compounds, including aryl trifluoromethyl ethers. Such compounds are essential in the development of various pharmaceutical and agricultural products (Zhou et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCHLKGIGWXAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624201 | |
| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethyl)phenol | |
CAS RN |
1214323-39-3 | |
| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



